molecular formula C17H19NO2 B2819619 Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine CAS No. 940363-73-5

Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine

Cat. No. B2819619
M. Wt: 269.344
InChI Key: NBDMBWGKVJRFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, has been reported in the literature. These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the direct synthesis of 4 H -benzo [ d ] [1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis techniques have been applied to the efficient production of benzoxazole derivatives, demonstrating the importance of this methodology in modern chemistry for quick and diverse research. Benzoxazole and its derivatives play a significant role in medicinal chemistry due to their pharmacological activities, as well as in material science for their unique properties (Özil & Menteşe, 2020).

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and wide applications. Beyond their role as building blocks and protecting groups in organic synthesis, some benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, enabling applications as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Structure and Biosynthesis of Benzoxazinoids

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in allelopathy and defense against biological threats. Their biosynthesis and antimicrobial activity have been extensively reviewed, highlighting their potential as antimicrobial scaffolds (de Bruijn et al., 2018).

Synthetic Aspects of 1,4- and 1,5-Benzodiazepines

The synthesis and applications of 1,4- and 1,5-benzodiazepines, derived from o-phenylenediamine, have been explored, demonstrating their importance in pharmaceuticals and organic synthesis. This review highlights the recent advances in the synthesis of these biologically active compounds (Teli et al., 2023).

Update on Monoterpenes as Antimicrobial Agents

Monoterpenes, including p-Cymene, found in over 100 plant species, exhibit a range of biological activities. Their antimicrobial effects have been extensively investigated, highlighting the need for further studies to establish definitive recommendations for their use in human healthcare (Marchese et al., 2017).

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDMBWGKVJRFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine

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